molecular formula C20H13BrN2O2S B2592263 2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione CAS No. 1022508-70-8

2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione

Cat. No.: B2592263
CAS No.: 1022508-70-8
M. Wt: 425.3
InChI Key: FBAKSBKTAHQLEY-UHFFFAOYSA-N
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Description

2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione is a complex organic compound featuring a thiazole ring, a bromophenyl group, and an indane-1,3-dione moiety

Mechanism of Action

    Target of Action

    Compounds with similar structures, such as chalcones, have been shown to have antibacterial potential, particularly against Staphylococcus aureus .

    Biochemical Pathways

    Chalcones, which have a similar structure, are involved in the biosynthesis of flavonoids and isoflavonoids through the phenylalanine derivation .

    Result of Action

    Related compounds have been shown to have antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then coupled with a bromophenyl group. The final step involves the condensation of this intermediate with indane-1,3-dione under basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling with Bromophenyl Group: The thiazole intermediate is then reacted with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate.

    Condensation with Indane-1,3-dione: The final step involves the condensation of the bromophenyl-thiazole intermediate with indane-1,3-dione in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the indane-1,3-dione moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the indane-1,3-dione structure.

    Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or the indane-1,3-dione moiety.

    Reduction: Reduced forms of the indane-1,3-dione, potentially leading to dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the bromophenyl group can enhance binding affinity to certain biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an anti-inflammatory or anticancer agent, although detailed studies are required to confirm these activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4-(4-Chlorophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione
  • 2-(((4-(4-Fluorophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione
  • 2-(((4-(4-Methylphenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione

Uniqueness

The presence of the bromophenyl group in 2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione distinguishes it from its analogs. Bromine atoms can significantly influence the compound’s electronic properties and reactivity, making it more suitable for certain applications, such as in the development of photoinitiators for polymerization reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[(E)-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S/c1-11-17(12-6-8-13(21)9-7-12)23-20(26-11)22-10-16-18(24)14-4-2-3-5-15(14)19(16)25/h2-10,24H,1H3/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOGSUZJVXPNIT-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N=CC2=C(C3=CC=CC=C3C2=O)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(S1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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